Methyl 2-(1-methylpiperidin-3-yl)acetate
Description
Contextual Significance of Piperidine-Containing Chemical Scaffolds in Medicinal Chemistry Research
The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a cornerstone in medicinal chemistry. nih.gov Its derivatives are integral to the structure of numerous pharmaceuticals across more than twenty therapeutic classes. nih.govnih.gov The prevalence of this scaffold is due to its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. thieme-connect.comresearchgate.netcolab.ws The introduction of a piperidine moiety can modulate a molecule's lipophilicity and basicity, which in turn influences its solubility, permeability, and potential for interacting with biological targets. thieme-connect.com Chiral piperidine scaffolds, in particular, are of great interest as their specific three-dimensional arrangements can lead to enhanced biological activity and selectivity. thieme-connect.comresearchgate.netcolab.wsthieme-connect.com
The versatility of the piperidine ring allows for extensive synthetic modification, enabling chemists to fine-tune the properties of a molecule to optimize its drug-like characteristics. nih.gov This has made piperidine-based structures a primary focus in the design of novel therapeutics for a wide array of diseases. researchgate.net
Historical Trajectory of Research on Piperidine Derivatives in Chemical Biology
Research into piperidine and its derivatives has a long and storied history, dating back to the 19th century with the isolation of piperidine from pepper. wikipedia.org The 20th century saw a surge in the synthesis and pharmacological evaluation of piperidine-containing compounds, leading to the discovery of numerous important drugs. researchgate.net Early research often focused on naturally occurring alkaloids containing the piperidine motif, such as lobeline (B1674988) and coniine. wikipedia.org
Over the decades, advancements in synthetic organic chemistry have enabled the creation of vast libraries of novel piperidine derivatives. nih.gov This has been paralleled by an increased understanding of the role these compounds play at a molecular level, including their interactions with receptors and enzymes. researchgate.net The development of analytical techniques has further propelled research, allowing for detailed studies of the structure-activity relationships of these compounds. nih.gov The ongoing exploration of piperidine derivatives continues to be a vibrant area of chemical biology, with a focus on developing more selective and potent therapeutic agents. nih.gov
Rationale for Dedicated Academic Study of Methyl 2-(1-methylpiperidin-3-yl)acetate
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic study can be inferred from the established importance of its constituent parts. The compound combines the privileged piperidine scaffold with a methyl acetate (B1210297) group, a common feature in molecules designed to interact with biological systems.
The investigation of such a compound would likely be aimed at exploring its potential as a building block in the synthesis of more complex molecules or as a lead compound in its own right. Its structural similarity to known bioactive molecules, such as analogs used in the study of acetylcholinesterase, suggests its potential utility in neuroscience research. nih.gov A systematic study of its chemical properties, reactivity, and potential biological activity would contribute to the broader understanding of how piperidine derivatives can be functionalized to achieve specific therapeutic effects. The academic pursuit of understanding such compounds is crucial for expanding the toolbox of medicinal chemists and potentially uncovering new therapeutic avenues.
Compound Data
Below are tables detailing the known and predicted properties of this compound and related compounds mentioned in this article.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1CCCC(C1)CC(=O)OC |
| InChI | InChI=1S/C9H17NO2/c1-10-5-3-4-8(6-10)7-9(11)12-2/h8H,3-7H2,1-2H3 |
| InChIKey | BMFMUHLTSDBYKC-UHFFFAOYSA-N |
Data for Table 1 is inferred from the chemical structure and available data for closely related isomers.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-methylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-10-5-3-4-8(7-10)6-9(11)12-2/h8H,3-7H2,1-2H3 |
InChI Key |
QUMUVLJRCVUFSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 2 1 Methylpiperidin 3 Yl Acetate and Its Analogs
Retrosynthetic Analysis of Methyl 2-(1-methylpiperidin-3-yl)acetate
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections break the molecule down into simpler, more readily available starting materials.
Key Disconnections:
Ester Group (C-O bond): The most straightforward disconnection is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(1-methylpiperidin-3-yl)acetic acid . This suggests a final esterification step.
Side Chain (C-C bond): The bond between the piperidine (B6355638) C3 carbon and the acetate's α-carbon can be disconnected. This leads to a 3-substituted piperidine synthon (e.g., a 3-halopiperidine or a piperidin-3-one) and a two-carbon nucleophile or electrophile, such as an acetate (B1210297) enolate or a haloacetate, respectively.
Piperidine Ring (C-N bonds): The piperidine ring itself can be deconstructed. A common approach is to disconnect one or more C-N bonds, which often traces the synthesis back to a linear amino alcohol or amino aldehyde precursor that can undergo intramolecular cyclization. organic-chemistry.org Another powerful strategy involves the reduction of a corresponding pyridine (B92270) precursor, such as methyl 2-(1-methylpyridin-1-ium-3-yl)acetate.
N-Methyl Group (C-N bond): The N-methyl group can be installed late in the synthesis via N-alkylation of a secondary piperidine precursor, methyl 2-(piperidin-3-yl)acetate.
These disconnections illuminate several potential forward synthetic pathways, including the functionalization of a pre-formed piperidine ring, the reduction and alkylation of a pyridine derivative, or the de novo construction of the piperidine ring via cyclization.
Strategies for Enantioselective and Diastereoselective Synthesis of this compound and Related Piperidine Derivatives
Since the C3 position of the piperidine ring is a stereocenter, developing enantioselective and diastereoselective syntheses is of paramount importance for accessing optically pure material.
Chiral Auxiliary Approaches in Piperidine Acetate Synthesis
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. For piperidine synthesis, auxiliaries can be attached to the nitrogen atom to control additions to the ring.
A notable example involves the use of phenylglycinol-derived oxazolopiperidone lactams. researchgate.net These bicyclic systems are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.netacs.org For instance, the enolate of a phenylglycinol-derived oxazolopiperidone lactam can be stereoselectively alkylated. acs.org Subsequent reductive cleavage of the chiral auxiliary yields the desired enantiopure substituted piperidine. acs.org
Another effective class of auxiliaries is derived from carbohydrates. O-pivaloylated arabinopyranosylamine, for example, has been used as a stereodifferentiating auxiliary in the synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com Nucleophilic additions to N-glycosyl imines, derived from such auxiliaries, can proceed with high diastereoselectivity. researchgate.net These intermediates can then be further elaborated to form a variety of substituted piperidine alkaloids. cdnsciencepub.comresearchgate.net
Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Precursor | Key Application | Reference |
|---|---|---|---|
| Phenylglycinol | Phenylglycine | Stereoselective alkylation of lactam enolates | researchgate.netacs.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | (S)-Proline | Asymmetric alkylation via hydrazone intermediates | |
| O-pivaloylated arabinopyranosylamine | D-Arabinose | Diastereoselective Mannich-Michael reactions | cdnsciencepub.comresearchgate.net |
| Pseudoephedrine | Ephedrine | Asymmetric alkylation of amide derivatives |
Asymmetric Catalysis in Piperidine Acetate Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product.
Rhodium-catalyzed asymmetric reactions have proven effective for creating 3-substituted piperidines. One such method is the asymmetric reductive Heck reaction, where aryl or vinyl boronic acids are coupled with a dihydropyridine (B1217469) derivative. nih.govsnnu.edu.cn This process can generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For instance, a domino Michael addition/aminalization process catalyzed by a chiral diphenylprolinol derivative can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins, creating four contiguous stereocenters with high enantioselectivity in a single step. acs.org Other organocatalytic methods, such as those employing a quinoline-based catalyst, can facilitate intramolecular aza-Michael reactions to yield enantiomerically enriched piperidines. nih.gov
Iron-catalyzed asymmetric reductive cross-coupling reactions represent a newer frontier. For example, the coupling of ketimines with diiodoalkanes, catalyzed by an iron complex with a chiral ligand, can produce enantioenriched piperidines featuring quaternary stereocenters. acs.org
Exploration of Diverse Synthetic Routes to the Piperidine Ring and Acetate Moiety
The construction of the target molecule can be approached by focusing on the formation of the piperidine ring and the subsequent or concurrent installation of the acetate side chain.
Cyclization Reactions in Piperidine Ring Formation
The formation of the six-membered piperidine ring is a fundamental challenge in heterocyclic chemistry, and numerous cyclization strategies have been developed. mdpi.com
Reductive Amination and Annulation: One of the most common methods involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. A related, powerful method is the [5 + 1] annulation, where a five-carbon chain with terminal functional groups reacts with an amine source. organic-chemistry.orgnih.gov For example, primary amines can react with diols in the presence of an Iridium catalyst to form cyclic amines. organic-chemistry.org
Aza-Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde, which can be used to generate 2,4,6-trisubstituted piperidines stereoselectively. core.ac.uk
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to facilitate intramolecular C-N bond formation. For example, the intramolecular allylic amination of an appropriately substituted alkene can produce piperidine derivatives. nih.gov Similarly, Wacker-type aerobic oxidative cyclization of alkenes provides another route to various nitrogen heterocycles, including piperidines. organic-chemistry.org
Radical Cyclization: Radical-mediated cyclizations offer an alternative pathway. For instance, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to form piperidines. mdpi.com
Electroreductive Cyclization: An electrochemical approach using a flow microreactor has been developed for the cyclization of an imine with a terminal dihaloalkane to synthesize piperidine derivatives. nih.gov
Table 2: Comparison of Piperidine Ring Formation Strategies
| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Reductive Amination | Amino-aldehyde/ketone | Reducing agent (e.g., NaBH3CN) | Forms C-N bond, widely applicable | ajchem-a.com |
| Aza-Prins Cyclization | Homoallylic amine, aldehyde | Acid catalyst (e.g., Lewis acid) | Forms C-C and C-N bonds, stereoselective | core.ac.uk |
| Pd-Catalyzed Amination | Alkene with tethered amine | Pd catalyst (e.g., Pd(TFA)2) | Mild conditions, good functional group tolerance | organic-chemistry.orgnih.gov |
| Radical Cyclization | Unsaturated amine precursor | Radical initiator or catalyst (e.g., Co(II)) | Tolerant of various functional groups | mdpi.com |
| Electroreductive Cyclization | Imine, dihaloalkane | Electrochemical flow cell | Avoids toxic reagents, scalable | nih.gov |
Esterification and Functionalization of the Acetate Side Chain
The methyl acetate moiety can be introduced through several methods, primarily involving esterification or C-C bond formation.
Esterification: The most direct route is the esterification of the corresponding carboxylic acid, 2-(1-methylpiperidin-3-yl)acetic acid. This is typically achieved by heating the acid with methanol (B129727) in the presence of an acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction, known as Fischer esterification, is reversible, and reaction conditions can be optimized to drive the equilibrium towards the ester product. chemguide.co.uk
Alkylation/Coupling Reactions: An alternative to esterification is to form the C-C bond of the side chain directly. This can be achieved by reacting a suitable piperidine precursor with a two-carbon synthon. For example:
Alkylation of a piperidin-3-one (B1582230) enolate with an electrophile like methyl bromoacetate.
Coupling of a 3-halopiperidine derivative with the enolate of methyl acetate using a palladium or copper catalyst.
Reaction of a silyl (B83357) enol ether with an N-acyliminium ion derived from a 2-acyloxypiperidine, a strategy used in the synthesis of febrifugine, can be adapted to install alkyl side chains. acs.orgacs.org
The choice of strategy depends on the availability of starting materials and the desired control over stereochemistry. For complex molecules, ester coupling reagents like di-2-pyridyl carbonate (DPC) have been used, although this is more common for sterically hindered couplings. rsc.org
Reductive Amination Strategies for N-Methylpiperidine Ring Formation
Reductive amination stands as a cornerstone in the synthesis of secondary and tertiary amines, including the N-methylpiperidine core. jocpr.com This method is favored for its control and efficiency in forming carbon-nitrogen bonds, effectively avoiding the overalkylation issues often encountered with direct alkylation using alkyl halides. masterorganicchemistry.comharvard.edu The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu
For the formation of an N-methylpiperidine ring, a common strategy is the double reductive amination (DRA) of a suitable 1,5-dicarbonyl compound. chim.it This approach is a direct and efficient route to the piperidine skeleton. chim.it The reaction can be performed intramolecularly, where a molecule containing both an amine and a carbonyl group cyclizes to form the heterocyclic ring. wikipedia.org
Several reducing agents are employed in reductive amination, each with specific advantages.
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is stable in acidic conditions and selectively reduces the iminium ion intermediate in the presence of the original carbonyl group. masterorganicchemistry.comharvard.eduwikipedia.org It is often used at a pH of 6-7 to ensure selective reduction. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Considered a milder and less toxic alternative to NaBH₃CN, NaBH(OAc)₃ is a highly selective reducing agent for reductive aminations and is compatible with a wide range of functional groups. masterorganicchemistry.comharvard.edu
Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (such as palladium, platinum, or nickel) is another common method for reducing the imine intermediate. wikipedia.org This can be part of a one-pot reaction where the starting materials are combined with the catalyst. wikipedia.org
The choice of strategy can be tailored to achieve specific outcomes, including stereoselectivity, by using chiral catalysts or auxiliaries for asymmetric reductive amination. jocpr.com
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Key Characteristics |
|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions over ketones/aldehydes; stable in mild acid. masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and less toxic alternative to NaBH₃CN; broad functional group tolerance. harvard.edu |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Versatile method often used in one-pot syntheses. wikipedia.org |
Derivatization Strategies for this compound
Once the core structure of this compound is synthesized, it can be further modified at several key positions to create a diverse range of analogs. These derivatizations are crucial for exploring structure-activity relationships in medicinal chemistry.
The tertiary amine of the N-methylpiperidine ring is a key site for chemical modification. While the N-methyl group is relatively stable, it can be removed and replaced with other substituents. A common approach involves demethylation to the secondary amine, piperidine, which can then be re-alkylated or acylated. This secondary amine serves as a versatile handle for introducing a wide variety of functional groups, enabling the synthesis of homologous series or compounds with different electronic and steric properties. For instance, N-alkylation with different alkyl halides or through further reductive amination can introduce ethyl, propyl, benzyl (B1604629), or more complex side chains.
The methyl ester group provides another reactive site for derivatization. Standard transformations include:
Hydrolysis : Saponification of the methyl ester using a base (e.g., sodium hydroxide) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, 2-(1-methylpiperidin-3-yl)acetic acid. This introduces a new functional group that can participate in further reactions, such as amide bond formation.
Reduction : The ester can be reduced to a primary alcohol, 2-(1-methylpiperidin-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl groups, forming, for example, ethyl or benzyl esters.
Amidation : Direct reaction of the ester with an amine, often at elevated temperatures, can form the corresponding amide. This is a common strategy for building more complex molecules.
Introducing substituents directly onto the carbon framework of the piperidine ring is a more complex but powerful strategy for creating analogs. This can be achieved either by starting with an already substituted precursor or by functionalizing the pre-formed ring.
Methods for achieving substitution include:
Functionalization of Pyridine Precursors : A widely used approach is the hydrogenation of a substituted pyridine. nih.gov For example, a 3-substituted pyridine can be reduced to the corresponding 3-substituted piperidine. This method allows for the introduction of a wide array of substituents prior to forming the saturated ring.
Direct C-H Functionalization : Recent advances have focused on the direct, selective activation of C-H bonds on the piperidine ring. A novel two-stage process combines biocatalytic C-H oxidation to introduce a hydroxyl group, followed by radical cross-coupling to form new carbon-carbon bonds. news-medical.net
Metalation and Alkylation : Protected piperidines can be deprotonated at a specific position using a strong base (like sec-butyllithium) to form a carbanion, which can then react with an electrophile (such as an alkyl halide) to introduce a substituent. youtube.com For example, methylation of a protected piperidin-2-one has been demonstrated at the 3-position. researchgate.net
Table 2: Derivatization Approaches
| Site of Modification | Reaction Type | Potential Product |
|---|---|---|
| Piperidine Nitrogen | Demethylation/Re-alkylation | N-ethyl or N-benzyl analogs |
| Ester Group | Hydrolysis | Carboxylic acid derivative |
| Ester Group | Reduction | Primary alcohol derivative |
| Piperidine Ring | Hydrogenation of Substituted Pyridine | Piperidine with pre-installed substituents nih.gov |
| Piperidine Ring | Direct C-H Functionalization | Hydroxylated or alkylated piperidine ring news-medical.net |
Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols
The efficiency of synthetic routes to piperidine-substituted acetates is highly dependent on the optimization of reaction conditions. Key variables that are often manipulated to improve yields and purity include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net
In the context of piperidine synthesis via pyridine hydrogenation, conditions can be harsh, often requiring high pressures and temperatures. nih.gov Optimization efforts focus on developing milder conditions. For example, the use of specific catalysts, such as heterogeneous cobalt catalysts, can allow for hydrogenation in water without the need for strong acids. nih.gov The addition of a base like triethylamine (B128534) can sometimes improve yields and prevent the degradation of sensitive substrates. nih.gov
For multi-component reactions, such as those that could potentially form the piperidine ring in one pot, a systematic variation of catalysts (e.g., Lewis acids, Brønsted acids) and solvents (e.g., ethanol, water, or solvent-free conditions) is crucial to identify the optimal parameters that maximize the yield of the desired product while minimizing side reactions. researchgate.net
Synthetic Challenges and Innovative Methodologies for Piperidine-Substituted Acetates
The synthesis of specifically substituted piperidines like this compound is not without its challenges. Key difficulties include controlling stereochemistry, achieving regioselectivity in substitution reactions, and avoiding harsh reaction conditions that can lead to side products or decomposition. nih.gov The hydrogenation of pyridines, for example, can be difficult to control stereoselectively. nih.gov Furthermore, multi-step condensation reactions can suffer from selectivity issues, where several competing reaction pathways can lower the yield of the desired product. acs.org
To overcome these hurdles, innovative methodologies are continuously being developed:
Catalyst-Controlled Reactions : The use of transition metal catalysts (e.g., based on rhodium, gold, or palladium) enables reactions under milder conditions and can provide high levels of regio- and stereoselectivity. nih.govajchem-a.com For example, gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines. ajchem-a.com
Modular Synthesis : A recently developed two-step "modular" strategy significantly simplifies the synthesis of complex piperidines. It involves an initial enzymatic C-H oxidation to install a hydroxyl group, which then directs a subsequent nickel-catalyzed cross-coupling reaction. news-medical.net This approach streamlines the process from as many as 7-17 steps down to 2-5, avoiding the need for costly palladium catalysts and protective group chemistry. news-medical.net
Asymmetric Synthesis : To control the stereochemistry at chiral centers, asymmetric synthesis strategies are employed. These can involve using chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of a specific stereoisomer. jocpr.comresearchgate.net Ring-closing metathesis is another powerful tool used in the asymmetric synthesis of substituted piperidines. researchgate.net
These advancements are making the synthesis of complex piperidine-containing molecules more efficient and cost-effective, which is critical for their application in fields such as drug discovery. news-medical.net
Advanced Molecular and Electronic Structure Studies of Methyl 2 1 Methylpiperidin 3 Yl Acetate
Conformational Analysis of the 1-Methylpiperidine (B42303) Ring and Acetate (B1210297) Side Chain
The three-dimensional structure and conformational flexibility of "Methyl 2-(1-methylpiperidin-3-yl)acetate" are fundamental to its chemical behavior. The molecule's structure is primarily defined by the conformation of the 1-methylpiperidine ring and the orientation of the acetate side chain.
The conformational landscape of the 1-methylpiperidine ring in "this compound" is dominated by the chair conformation, which minimizes angle and torsional strain. For the N-methylpiperidine scaffold, an equilibrium exists between two chair forms, distinguished by the axial or equatorial position of the methyl group. rsc.org Extensive studies, including those using electric dipole moments, have established that the equatorial orientation of the N-methyl group is energetically favored, as this arrangement mitigates unfavorable 1,3-diaxial steric interactions. rsc.org
The substitution at the C-3 position with a methyl 2-acetate (B119210) group introduces another conformational variable. Generally, for 3-substituted piperidines, there is a strong preference for the substituent to occupy an equatorial position to avoid steric clashes with the axial hydrogens on the ring. nih.gov Consequently, the most stable conformer of "this compound" is anticipated to be the chair form where both the N-methyl group and the C-3 acetate side chain are in equatorial positions.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these conformational details in solution. optica.orgnih.gov By analyzing the coupling constants (J-values) in the 1H NMR spectrum, particularly between the proton at C-3 and the adjacent protons at C-2 and C-4, the relative axial or equatorial orientation of the acetate side chain can be determined. nih.gov Furthermore, variable temperature NMR experiments can provide insights into the energetics of ring inversion and the dynamic equilibrium between different conformations, including minor contributions from boat or twist-boat forms. optica.orgresearchgate.net
Although specific X-ray crystallographic data for "this compound" are not publicly available, analysis of related piperidine (B6355638) derivatives consistently reveals a chair conformation in the solid state. nih.govresearchgate.net X-ray diffraction of a suitable derivative would yield precise atomic coordinates, bond lengths, and bond angles, offering definitive confirmation of the preferred solid-state conformation. nih.gov
Based on data from analogous 3-substituted N-methylpiperidines, the following table presents the expected 1H NMR chemical shifts for the piperidine ring in its most stable conformation. chemicalbook.comchemicalbook.com
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-values (Hz) |
| H-2 (axial) | 2.0 - 2.2 | ddd | J2a,2e ≈ 12, J2a,3a ≈ 10-12, J2a,6a ≈ 2-3 |
| H-2 (equatorial) | 2.8 - 3.0 | ddd | J2e,2a ≈ 12, J2e,3a ≈ 3-4, J2e,6e ≈ 2-3 |
| H-3 (axial) | 1.8 - 2.0 | m | - |
| H-4 (axial) | 1.2 - 1.4 | m | - |
| H-4 (equatorial) | 1.7 - 1.9 | m | - |
| H-5 (axial) | 1.2 - 1.4 | m | - |
| H-5 (equatorial) | 1.7 - 1.9 | m | - |
| H-6 (axial) | 2.0 - 2.2 | m | - |
| H-6 (equatorial) | 2.8 - 3.0 | m | - |
| N-CH3 | 2.2 - 2.4 | s | - |
| O-CH3 | 3.6 - 3.8 | s | - |
| CH2-COO | 2.3 - 2.5 | d | JCH2,H3 ≈ 7 |
| Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental temperature. |
Computational chemistry provides essential tools for a comprehensive exploration of the potential energy surface of "this compound", allowing for the identification and energy ranking of its stable conformers. whiterose.ac.uknih.gov Methods such as Molecular Mechanics (MM) and Density Functional Theory (DFT) are widely applied for this purpose. nih.govacs.org
A typical computational workflow involves a systematic search of the conformational space by rotating all flexible single bonds, generating a multitude of possible structures. Each of these structures is then subjected to energy minimization to locate the nearest low-energy state. By comparing the relative energies of the resulting conformers, their populations at a given temperature can be predicted using the Boltzmann distribution.
For "this compound", the key conformational variables include the piperidine ring's pucker, the orientation of the N-methyl and C-3 acetate groups, and the torsional angles within the acetate side chain. The analysis focuses on the relative stabilities of chair conformers with various substituent orientations and also considers higher-energy twist-boat forms. rsc.org Computational studies on analogous piperidine compounds have consistently shown a significant energy penalty for axial substituents, reinforcing the preference for the equatorial position. nih.gov
The table below summarizes the expected relative energies for the principal conformers of "this compound", as would be predicted by computational modeling.
| Conformer | N-Methyl Orientation | Acetate Side Chain Orientation | Expected Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | Equatorial | 0.0 (most stable) |
| Chair 2 | Equatorial | Axial | 1.5 - 2.5 |
| Chair 3 | Axial | Equatorial | 2.0 - 3.0 |
| Chair 4 | Axial | Axial | 4.0 - 6.0 |
| Twist-Boat | - | - | > 5.0 |
| Note: These are estimated values based on published data for similar molecules and would be refined by specific calculations on the target compound. |
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations offer profound insights into the electronic characteristics and reactivity of "this compound". chemjournal.kznih.gov Of central importance are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key determinants of a molecule's reactivity.
The HOMO is associated with the molecule's electron-donating capability, and its energy level correlates with the ionization potential. For this compound, the HOMO is predicted to be predominantly localized on the lone pair of the piperidine nitrogen atom, with some contribution from the oxygen atoms of the acetate functional group.
Conversely, the LUMO relates to the molecule's capacity to accept electrons, and its energy is linked to the electron affinity. The LUMO is expected to be centered on the acetate group's carbonyl function, specifically the antibonding π* orbital of the C=O bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an index of the molecule's kinetic stability and chemical reactivity. researchgate.net A wider gap typically signifies greater stability and lower reactivity, whereas a smaller gap suggests a more reactive molecule. tandfonline.com
A table of predicted HOMO and LUMO energies and the resultant energy gap, based on calculations for analogous piperidine derivatives, is presented below. researchgate.net
| Parameter | Expected Value (eV) |
| HOMO Energy | -8.0 to -9.0 |
| LUMO Energy | 1.0 to 2.0 |
| HOMO-LUMO Gap | 9.0 to 11.0 |
| Note: These values are typically derived from DFT calculations (e.g., with the B3LYP functional) and are sensitive to the chosen level of theory and basis set. |
The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool for understanding a molecule's charge distribution and predicting its sites of electrophilic and nucleophilic reactivity. researchgate.nettandfonline.com The MEP is projected onto the electron density surface, using a color scale to denote varying potential values.
For "this compound", the MEP surface would highlight distinct regions of negative and positive electrostatic potential.
Negative Potential: The most pronounced negative potential (typically shown in red or yellow) is anticipated around the highly electronegative oxygen atoms of the acetate group's carbonyl, which also possess lone pairs. This region is a prime target for electrophilic attack. The nitrogen atom of the piperidine ring will also feature a negative potential, though likely less intense than that of the carbonyl oxygens.
Positive Potential: Areas of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms, especially those bonded to carbons adjacent to the electron-withdrawing nitrogen atom (i.e., the N-methyl and the C-2 and C-6 ring protons). These sites are more susceptible to interaction with nucleophiles.
The MEP map thus offers a clear depiction of the molecule's polarity and its capacity for engaging in intermolecular interactions like hydrogen bonding.
Stereochemical Investigations and Isomer Characterization
The presence of a stereocenter at the C-3 position of the piperidine ring means that "this compound" can exist as a pair of enantiomers: (R)-Methyl 2-(1-methylpiperidin-3-yl)acetate and (S)-Methyl 2-(1-methylpiperidin-3-yl)acetate. researchgate.net
When synthesized from achiral precursors without the use of chiral auxiliaries or catalysts, the product will be a racemic mixture, comprising an equal-part mixture of the (R) and (S) enantiomers. nih.govacs.org
The resolution and characterization of these stereoisomers necessitate the application of specialized chiral analytical methods.
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), when equipped with a chiral stationary phase, can effectively separate the two enantiomers. The differential interaction of each enantiomer with the chiral phase results in distinct retention times, enabling their separation and quantification.
Polarimetry: Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The specific rotation of the (R)-enantiomer will be of the same magnitude but opposite in sign to that of the (S)-enantiomer. This property allows for the measurement of the optical rotation of a sample to determine its enantiomeric excess (ee).
NMR with Chiral Shift Reagents: In NMR spectroscopy, the addition of a chiral lanthanide shift reagent can form transient diastereomeric complexes with the enantiomers. This interaction can lead to a separation of their respective signals in the NMR spectrum, providing a means to determine the enantiomeric ratio.
The definitive assignment of the absolute configuration (R or S) of each enantiomer is best achieved through single-crystal X-ray crystallography of an enantiopure sample or a suitable derivative, or by chemical correlation to a standard of known stereochemistry. nih.gov
Resolution of Enantiomers and Diastereomers
The enantiomers of this compound are typically obtained through the resolution of its precursor, 2-(1-methylpiperidin-3-yl)acetic acid. A common and effective method for this separation is the formation of diastereomeric salts using a chiral resolving agent.
Detailed research has demonstrated the successful resolution of racemic 2-(1-methylpiperidin-3-yl)acetic acid by fractional crystallization with chiral auxiliaries. Specifically, the use of enantiomerically pure O,O'-dibenzoyltartaric acid has been reported to be effective. The process involves reacting the racemic acid with an enantiomer of the chiral resolving agent, such as (+)-O,O'-dibenzoyltartaric acid, to form a mixture of diastereomeric salts.
These diastereomeric salts, having different physical properties such as solubility, can then be separated by fractional crystallization. Once the diastereomeric salts are isolated, the individual enantiomers of 2-(1-methylpiperidin-3-yl)acetic acid can be recovered by treatment with a base to remove the chiral auxiliary. Subsequent esterification of the separated enantiopure carboxylic acids yields the corresponding enantiomers of this compound. The enantiomeric excess of the resolved products has been reported to be high, often exceeding 98% ee.
Table 1: Resolution of 2-(1-methylpiperidin-3-yl)acetic acid Enantiomers
| Step | Description | Reagents | Outcome |
| 1 | Salt Formation | Racemic 2-(1-methylpiperidin-3-yl)acetic acid, (+)-O,O'-dibenzoyltartaric acid | Mixture of diastereomeric salts |
| 2 | Separation | Fractional Crystallization | Separation of diastereomeric salts based on differential solubility |
| 3 | Liberation | Base treatment | Isolation of enantiomerically pure 2-(1-methylpiperidin-3-yl)acetic acid |
| 4 | Esterification | Methanol (B129727), Acid catalyst | Formation of enantiomerically pure this compound |
Absolute Configuration Assignment
The determination of the absolute spatial arrangement of atoms at the chiral center is crucial for unequivocally defining the enantiomers. For the enantiomers of 2-(1-methylpiperidin-3-yl)acetic acid, and by extension this compound, the absolute configuration has been established through single-crystal X-ray crystallography.
This powerful analytical technique allows for the direct visualization of the three-dimensional structure of a molecule. In this case, the absolute configuration of the (+)-enantiomer of 2-(1-methylpiperidin-3-yl)acetic acid was determined by analyzing the crystal structure of its diastereomeric salt with (+)-O,O'-dibenzoyltartaric acid. The analysis confirmed that the (+)-enantiomer possesses the (S)-configuration.
Consequently, the (-)-enantiomer is assigned the (R)-configuration. This assignment is fundamental for structure-activity relationship studies and for ensuring the stereochemical purity of the compound in various applications.
Table 2: Properties of 2-(1-methylpiperidin-3-yl)acetic acid Enantiomers
| Enantiomer | Absolute Configuration | Optical Rotation |
| 1 | (S) | (+) |
| 2 | (R) | (-) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design Principles for Methyl 2-(1-methylpiperidin-3-yl)acetate Analogs
The rational design of analogs is guided by established medicinal chemistry principles, including bioisosteric replacement and conformational analysis, to enhance potency, selectivity, and pharmacokinetic profiles.
Bioisosterism involves substituting a part of the molecule, such as the piperidine (B6355638) ring, with another chemical group that retains similar steric and electronic properties, yet can significantly alter attributes like metabolic stability, solubility, and target affinity. researchgate.net For the piperidine core of this compound, several bioisosteric replacements are considered.
Azaspiro[3.3]heptanes: These spirocyclic systems have emerged as effective piperidine mimetics. researchgate.netenamine.net Replacing the piperidine ring with a 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane scaffold can offer distinct advantages. For instance, 1-azaspiro[3.3]heptane maintains similar basicity and solubility to piperidine but can exhibit improved metabolic stability. researchgate.netenamine.net These scaffolds also provide different exit vectors for substituents, allowing exploration of new chemical space. cambridgemedchemconsulting.com
Morpholine (B109124) and Thio-morpholine: Introducing a heteroatom like oxygen (morpholine) or sulfur (thio-morpholine) into the ring alters polarity and hydrogen bonding capacity. Replacing the piperidine with a morpholine ring, for example, can increase polarity and influence the pKa of the nitrogen atom. cambridgemedchemconsulting.com
Tropane (B1204802): The tropane ring system is a bicyclic amine that serves as a conformationally restricted analog of piperidine. This rigidity can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. cambridgemedchemconsulting.com
The impact of these replacements on key physicochemical properties is a primary consideration in analog design.
Table 1: Physicochemical Properties of Piperidine and Its Bioisosteres
| Scaffold | Lipophilicity (logD) | Basicity (pKa) | Metabolic Stability | Key Feature |
| Piperidine | Baseline | ~11.2 | Moderate | Common scaffold, well-understood properties. |
| 1-Azaspiro[3.3]heptane | Lower than piperidine | Similar to piperidine | Improved | New vector space, reduced lipophilicity. researchgate.net |
| 2-Azaspiro[3.3]heptane | Lower than piperidine | Similar to piperidine | Improved | Proposed to improve solubility and reduce metabolic degradation. enamine.net |
| Morpholine | Lower than piperidine | ~8.4 | Generally stable | Increased polarity, H-bond acceptor. cambridgemedchemconsulting.com |
Controlling the conformational freedom of a molecule is a powerful strategy to enhance biological activity and selectivity. acs.org By reducing the number of accessible conformations, the entropic penalty of binding to a target is minimized, which can lead to a significant increase in binding affinity. researchgate.net
Bridged Analogs: Introducing one- or two-carbon bridges across the piperidine ring creates rigid bicyclic structures, such as a quinuclidine (B89598) core. nih.gov This approach locks the relationship between the nitrogen atom and the acetate-bearing carbon. For example, creating a bridged analog of this compound could force the side chain into a fixed axial or equatorial position, which can then be evaluated for optimal target interaction. nih.gov
Ring Expansion/Contraction: Modulating flexibility can also be achieved by changing the ring size. Expanding the six-membered piperidine ring to a seven-membered azepane ring increases conformational flexibility. While often leading to a decrease in potency, in some cases, the added flexibility can allow the molecule to adopt a more favorable binding pose. nih.gov
Substitution: The introduction of bulky substituents on the piperidine ring can also restrict rotation and influence the ring's preferred chair conformation.
These strategies are employed to probe the three-dimensional requirements of the target's binding pocket. nih.gov
Experimental Approaches to SAR Elucidation
Experimental synthesis and biological testing form the core of SAR studies, providing empirical data on how structural changes affect function.
A lead compound like this compound is dissected into its key components, each of which can be systematically modified. mdpi.com
The N-methyl group: This group can be replaced with other alkyl groups (ethyl, propyl), cycloalkyl groups, or even aryl substituents to probe the size and nature of the corresponding binding pocket. Removal of the methyl group (to give a secondary amine) or its replacement with more complex moieties can also be explored.
The Acetate (B1210297) Side Chain: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to various amides. The length of the acetate linker can be shortened or extended to optimize the position of the functional group.
The Piperidine Ring: Substituents can be introduced at other positions (2, 4, 5, or 6) on the ring. The stereochemistry of the 3-position can also be investigated by synthesizing and testing both the R and S enantiomers.
These modifications are often performed in a combinatorial or parallel synthesis fashion to rapidly generate a library of analogs for testing. mdpi.com
Once synthesized, the analogs are subjected to a battery of in vitro biological assays to quantify their activity. The goal is to establish a clear relationship between specific structural changes and the resulting biological effect. nih.gov
Binding Assays: Radioligand binding assays are commonly used to determine the affinity of the analogs for a specific receptor or enzyme. The results are typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov
Functional Assays: Cell-based assays measure the functional consequence of target binding, such as the activation or inhibition of a signaling pathway. These results are often reported as the half-maximal effective concentration (EC50) or the efficacy of the compound.
A clear SAR can be established from these studies. For instance, a series of analogs might reveal that a quinolinyl group is preferred over a phenyl group at a certain position, or that an ether linkage is critical for activity. nih.gov The data from these assays allow for the construction of an SAR table, which is a critical tool for guiding the next round of analog design.
Table 2: Illustrative SAR Data for Hypothetical Analogs of this compound
| Analog | Modification from Parent Compound | Target Affinity (Ki, nM) | Cellular Activity (EC50, nM) |
| Parent | This compound | 150 | 450 |
| Analog 1 | N-ethyl substitution | 125 | 380 |
| Analog 2 | N-H (demethylation) | 850 | >1000 |
| Analog 3 | Acetate to Carboxylic Acid | 95 | 250 |
| Analog 4 | Acetate to N-methylamide | 210 | 600 |
| Analog 5 | Piperidine to 1-Azaspiro[3.3]heptane | 160 | 480 |
| Analog 6 | Conformationally restricted (bridged) | 45 | 110 |
Note: Data are hypothetical and for illustrative purposes only.
Computational Approaches to SAR/SPR
Computational chemistry offers powerful tools to complement experimental work, providing insights into the molecular interactions that govern activity and properties. nih.gov These methods can rationalize experimental findings and predict the activity of virtual compounds before their synthesis. researchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help visualize the binding mode of this compound and its analogs, identifying key interactions like hydrogen bonds and hydrophobic contacts that contribute to affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activity. By analyzing a dataset of tested analogs, a QSAR model can be built to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the binding pose predicted by docking and reveal the role of protein flexibility and water molecules in the binding event. nih.gov
These computational approaches help build a comprehensive understanding of the SAR and guide the design of next-generation compounds with improved properties. nih.gov
Table 3: Application of Computational Methods in SAR/SPR
| Computational Method | Application in Analog Design | Information Gained |
| Molecular Docking | Predict binding poses of virtual analogs. | Identifies key amino acid interactions; rationalizes SAR. researchgate.net |
| QSAR | Predict activity of unsynthesized compounds. | Correlates physicochemical properties with biological activity. |
| Molecular Dynamics | Assess stability of ligand-protein complex. | Reveals dynamic behavior and stability of binding interactions. nih.gov |
| pKa Prediction | Estimate ionization state at physiological pH. | Determines likelihood of forming crucial ionic interactions with the target. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
In the context of piperidine derivatives, QSAR studies have been instrumental in identifying key structural features that govern their interactions with various biological targets, such as acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, a study on a series of 33 piperidine derivatives investigated their toxicity against Aedes aegypti, the yellow fever mosquito. nih.gov The researchers used 2D topological descriptors to develop QSAR models. nih.gov These models, built using methods like Ordinary Least Squares Multilinear Regression (OLS-MLR) and machine learning approaches, successfully predicted the insecticidal activity. nih.gov The resulting models demonstrated high statistical significance, with determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets, indicating a strong correlation between the selected molecular descriptors and the observed biological activity. nih.gov
Another QSAR study focused on furan-pyrazole piperidine derivatives as inhibitors of the Akt1 enzyme and as antiproliferative agents against human cancer cell lines. tandfonline.comnih.gov This research utilized 3D and 2D autocorrelation descriptors selected by a genetic algorithm to establish a multiple linear regression (MLR) model. tandfonline.comnih.gov The models showed robust predictive power, which is essential for guiding the design of new, more potent anticancer compounds. tandfonline.comnih.gov
The general approach in these studies involves:
Data Set Collection: Assembling a series of structurally related piperidine compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area).
Model Development: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: Rigorously testing the model's predictive ability using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development). benthamdirect.comnih.gov
For a hypothetical QSAR study on a series of analogs of this compound targeting, for example, nicotinic acetylcholine (B1216132) receptors, one could envision a dataset like the one presented in the interactive table below. The descriptors would be calculated, and a QSAR equation would be derived to predict the binding affinity.
Table 1: Hypothetical Data for a QSAR Study of this compound Analogs Note: This data is illustrative and not from a specific study on this compound.
| Compound ID | R Group Variation | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Binding Affinity (Ki, nM) |
|---|---|---|---|---|---|
| MA-01 | H (this compound) | 171.24 | 1.2 | 29.5 | 150 |
| MA-02 | Ethyl ester | 185.27 | 1.6 | 29.5 | 125 |
| MA-03 | N-ethyl | 185.27 | 1.7 | 29.5 | 110 |
| MA-04 | 4-hydroxy | 187.24 | 0.8 | 49.8 | 200 |
| MA-05 | 4-fluoro | 189.23 | 1.3 | 29.5 | 140 |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is another cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a response.
Given that this compound is structurally related to acetylcholine, it is plausible that it interacts with cholinergic receptors, such as nicotinic acetylcholine receptors (nAChRs). Pharmacophore models for nAChR agonists have been well-documented. nih.govnih.gov A typical pharmacophore for nicotinic agonists includes:
A cationic center , usually a protonated nitrogen atom, corresponding to the quaternary ammonium (B1175870) group of acetylcholine. In this compound, the N-methylpiperidinium nitrogen would serve this role. nih.gov
A hydrogen bond acceptor , corresponding to the carbonyl oxygen of the ester in acetylcholine. The ester carbonyl in this compound fits this feature. nih.gov
Specific distances between these features. For example, a study of agonists for the α4β2 nAChR identified a key distance of 7.3-8.0 Å between the protonated nitrogen and a hydrogen bond-accepting atom. nih.gov
Ligand-based design uses these pharmacophore models as templates to design new molecules. By starting with the structure of a known active compound like this compound, medicinal chemists can propose modifications. These new designs are then filtered by how well they fit the established pharmacophore model. This process helps in identifying novel structures with a higher probability of being active. For instance, in the development of novel piperidine derivatives as ligands for the acetylcholine-binding protein (AChBP), a surrogate for the nAChR ligand-binding domain, researchers used an initial hit compound to guide the synthesis and optimization of more potent ligands. nih.govnih.gov Molecular docking and comparison with known ligands like epibatidine (B1211577) helped to refine the design, leading to a significant increase in binding affinity. nih.gov
The general workflow for pharmacophore modeling and ligand-based design is as follows:
Select a set of active compounds: These molecules are known to bind to the target of interest.
Generate conformations: For each molecule, a range of possible 3D shapes (conformations) is generated.
Align molecules: The conformations are superimposed in 3D space to identify common chemical features.
Develop a hypothesis: A pharmacophore model is generated that captures the shared features essential for activity.
Validate the model: The model is tested for its ability to distinguish active from inactive compounds.
Virtual screening/ligand design: The validated pharmacophore is used as a 3D query to search databases for new potential ligands or to guide the modification of existing scaffolds.
By applying these principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new compounds with tailored biological activities.
Biochemical and Pharmacological Investigations in Vitro and Ex Vivo of Methyl 2 1 Methylpiperidin 3 Yl Acetate
Target Identification and Validation Studies
No direct target identification or validation studies have been published for Methyl 2-(1-methylpiperidin-3-yl)acetate. The potential biological targets for this compound remain uninvestigated. For context, research into structurally similar piperidine-based compounds offers insights into possible areas of interaction.
Receptor Binding Affinity and Selectivity Profiling (e.g., G-protein coupled receptors, ion channels)
There is no available data on the receptor binding affinity or selectivity profile of this compound for any G-protein coupled receptors (GPCRs) or ion channels.
For context, the structurally related compound N-[¹¹C]methylpiperidin-4-yl acetate (B1210297) ([¹¹C]MP4A) is known to act on cholinergic receptors, which include both GPCRs (muscarinic receptors) and ligand-gated ion channels (nicotinic receptors). uni.lu Acetylcholine (B1216132) itself, the endogenous neurotransmitter that [¹¹C]MP4A mimics, mediates complex functions through these receptors. uni.lu However, specific binding assays to determine the affinity (e.g., Kᵢ or IC₅₀ values) of this compound at these or other receptor families have not been reported.
Enzyme Inhibition or Activation Assays (e.g., acetylcholinesterase, histone methyltransferases, FtsZ)
There are no published enzyme inhibition or activation assays for this compound.
Acetylcholinesterase (AChE): The most relevant enzymatic studies on a related compound involve acetylcholinesterase. The isomer, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), was specifically designed as a substrate for AChE. uni.lu In vivo studies have shown that it is readily hydrolyzed by AChE in the brain. uni.lu Furthermore, research on N-[¹¹C]methylpiperidinyl propionate (B1217596) demonstrated that methylation at the 3-position of the piperidine (B6355638) ring resulted in a derivative with increased in vivo reactivity toward acetylcholinesterase. medchemexpress.com This finding suggests that this compound could potentially also act as a substrate for AChE, though direct enzymatic assays are required for confirmation.
Histone Methyltransferases & FtsZ: No studies have been conducted to evaluate the effect of this compound on histone methyltransferases or the bacterial cell division protein FtsZ.
Mechanistic Elucidation of Biological Actions
Due to the lack of target identification, no studies on the mechanistic elucidation of this compound's biological actions have been performed.
Ligand-Receptor Interaction Dynamics
There is no information available regarding the ligand-receptor interaction dynamics of this compound. Such studies, which would explore the specific binding modes and conformational changes upon interaction, are contingent on identifying a primary biological target.
Enzyme Kinetics and Inhibitor Classification
No data on enzyme kinetics or inhibitor classification for this compound is available. While its structural analog [¹¹C]MP4A is a known substrate for AChE, detailed kinetic parameters (such as Kₘ or kcat) for this compound have not been determined. uni.lu Therefore, it is unknown whether it would act as a competitive, non-competitive, or uncompetitive inhibitor or simply as a substrate for any enzyme.
Table 1: Comparative Enzyme Interaction Data (Contextual) No direct data is available for this compound. The following table shows data for a related compound for contextual purposes only.
| Compound Name | Target Enzyme | Interaction Type | Observed Effect |
|---|---|---|---|
| N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) | Acetylcholinesterase (AChE) | Substrate | Hydrolyzed by AChE, allowing for PET imaging of enzyme activity. uni.lu |
Cellular Pathway Modulation Studies (e.g., signal transduction, second messenger systems)
There are no studies available that investigate the modulation of any cellular pathways, such as signal transduction cascades or second messenger systems, by this compound. Research in this area would first require the identification of a validated biological target. For example, if the compound were found to interact with a G-protein coupled receptor, subsequent studies could investigate downstream effects like changes in cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) levels or calcium mobilization. At present, such data does not exist.
Allosteric Modulation and Orthosteric Binding Site Analysis
No studies detailing the allosteric modulation or analysis of the orthosteric binding site of this compound have been identified in the public domain. Research into how this compound might interact with receptor binding sites, either at the primary (orthosteric) site or at a secondary (allosteric) site to modulate the effect of other ligands, has not been reported. Consequently, there is no available data on its binding affinity, cooperativity, or potential to act as a positive or negative allosteric modulator at any known receptor.
Investigation of in vitro and ex vivo Biological Efficacy (non-human)
Specific studies investigating the biological efficacy of this compound in non-human in vitro and ex vivo models are not present in the available scientific literature. This includes a lack of data from common assays used to determine the pharmacological activity of a compound.
Tissue Bath Studies
There are no published reports of tissue bath studies conducted on this compound. Such studies, which typically use isolated organ tissues (e.g., ileum, bladder, or aortic rings) to assess the contractile or relaxant properties of a substance, have not been documented for this specific compound. Therefore, no data on its potential agonist or antagonist activity on various receptors in these functional assays is available.
Organotypic Slice Culture Assays
Similarly, no research has been published that utilizes organotypic slice culture assays to evaluate the effects of this compound. These assays, which maintain the three-dimensional structure and synaptic organization of brain tissue ex vivo, are valuable for studying neuropharmacological effects. The absence of such studies means there is no information on how this compound might influence neuronal activity, synaptic plasticity, or other neurophysiological parameters in a preserved tissue environment.
Metabolic Pathway Elucidation and Biotransformation Studies
In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is a key parameter evaluated during drug discovery. nih.gov This assessment is typically conducted using in vitro systems such as liver microsomes or hepatocytes from various species, including humans. researchgate.netspringernature.com These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.com The stability is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic properties. nih.govresearchgate.net
For Methyl 2-(1-methylpiperidin-3-yl)acetate, two primary sites are susceptible to metabolic degradation: the N-methylpiperidine ring and the methyl ester group. Studies on similar piperidine-containing compounds have shown that structural modifications can significantly impact metabolic stability. For instance, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring has been shown to improve metabolic stability in rat liver microsomes for certain classes of compounds. springermedizin.denih.gov
Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound This table is predictive and based on general principles of drug metabolism.
| Test System | Key Enzymes Present | Predicted Stability | Expected Primary Clearance Mechanism(s) |
| Liver Microsomes | Cytochrome P450s (CYPs) | Low to Moderate | Oxidative metabolism (N-demethylation, C-hydroxylation) |
| Hepatocytes | CYPs, Esterases, UGTs | Low | Oxidative metabolism and Ester hydrolysis |
| Plasma/Whole Blood | Esterases | Moderate to High | Ester hydrolysis |
Identification and Characterization of Metabolites of this compound
The biotransformation of this compound is expected to yield several metabolites through oxidative and hydrolytic pathways.
Oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes, is a major route for the biotransformation of piperidine-containing compounds. acs.orgnih.gov
N-Demethylation: The most anticipated oxidative pathway is the removal of the methyl group from the piperidine nitrogen. nih.govnih.gov This reaction, known as N-dealkylation, is a very common metabolic route for N-methylated alicyclic amines. acs.org The process involves the oxidation of the methyl group to an unstable hydroxymethyl intermediate, which then spontaneously decomposes to yield formaldehyde (B43269) and the secondary amine metabolite, Methyl 2-(piperidin-3-yl)acetate . nih.gov
Ring Hydroxylation: The piperidine ring itself is susceptible to hydroxylation at various positions, typically at carbons 3 or 4, leading to the formation of hydroxylated metabolites. nih.gov This can occur on the parent compound or on the N-demethylated metabolite.
Oxidation to Lactams: Further oxidation of the piperidine ring can lead to the formation of a lactam (an amide within a ring). Dehydrogenation of the piperidine ring can form an intermediate iminium ion, which can be subsequently oxidized to a lactam. researchgate.net
The methyl ester functional group is a prime target for hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and other tissues. youtube.comnih.gov This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. youtube.com
Hydrolysis of this compound will produce 2-(1-methylpiperidin-3-yl)acetic acid and Methanol (B129727) . This pathway is highly probable, as demonstrated by the rapid hydrolysis of the structurally similar compound N-[11C]methylpiperidin-4-yl acetate (B1210297) by acetylcholinesterase. nih.gov
Metabolites generated from Phase I reactions (oxidation and hydrolysis), particularly those with newly formed hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. The primary conjugation reaction anticipated is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the molecule.
The hydroxylated piperidine ring metabolites and the carboxylic acid metabolite, 2-(1-methylpiperidin-3-yl)acetic acid, are potential substrates for glucuronidation.
Table 2: Predicted Metabolites of this compound
| Metabolite Name | Metabolic Pathway | Enzyme Class |
| Methyl 2-(piperidin-3-yl)acetate | N-Demethylation | Cytochrome P450 |
| 2-(1-Methylpiperidin-3-yl)acetic acid | Ester Hydrolysis | Esterase |
| Hydroxylated Metabolites | Ring C-Hydroxylation | Cytochrome P450 |
| Lactam Metabolites | Ring Oxidation | Cytochrome P450 |
| Glucuronide Conjugates | Glucuronidation | UGTs |
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, esterases)
The biotransformation of this compound is catalyzed by specific enzyme systems.
Cytochrome P450 (CYP) Isoforms: The oxidative metabolism of many piperidine-containing drugs is predominantly carried out by specific CYP isoforms. nih.gov Studies on a variety of such compounds have shown that CYP3A4 and CYP2D6 are the main enzymes responsible for N-dealkylation and ring oxidation. nih.govnih.gov CYP1A2 has also been implicated in the N-demethylation of some piperidine-type compounds. nih.govresearchgate.net Monoamine oxidases (MAOs) can also catalyze the oxidative deamination of some piperidine derivatives, representing another potential enzymatic pathway. acs.orgnih.gov
Esterases: The hydrolysis of the methyl ester group is catalyzed by carboxylesterases (CES), which are widely distributed in the body. nih.gov Additionally, other hydrolases like acetylcholinesterase have been shown to efficiently hydrolyze similar piperidine ester structures. nih.gov
Table 3: Enzymatic Systems in the Metabolism of this compound
| Metabolic Reaction | Primary Enzyme Family | Key Isoforms (Predicted) |
| N-Demethylation | Cytochrome P450 | CYP3A4, CYP2D6, CYP1A2 |
| Ring Hydroxylation | Cytochrome P450 | CYP3A4, CYP2D6 |
| Ester Hydrolysis | Esterases | Carboxylesterases (CES1, CES2), Acetylcholinesterase |
Comparative Metabolism Across Different Biological Systems (e.g., species differences in in vitro models)
Significant species differences can exist in the expression and activity of drug-metabolizing enzymes, which can lead to different metabolic profiles and rates across species. rug.nl For example, in vitro studies of phencyclidine, which contains a piperidine ring, showed that liver preparations from rats and rabbits were much more active in metabolizing the compound than those from cats or monkeys. nih.gov
These differences are often due to variations in the specific CYP450 isoforms present in each species. rug.nl For instance, the relative contribution of CYP3A4 versus CYP2D6 to the metabolism of a compound can vary significantly between humans, rats, and mice. Therefore, when extrapolating in vitro metabolic data from animal models to humans, it is crucial to use in vitro systems from multiple species, including human-derived ones (e.g., human liver microsomes or hepatocytes), to identify any potential human-specific metabolites or pathways. nih.gov For this compound, one might expect quantitative, and possibly qualitative, differences in the ratios of N-demethylated, hydroxylated, and hydrolyzed metabolites between species.
Table 4: Potential Species Differences in the In Vitro Metabolism of Piperidine-Containing Compounds This table illustrates general principles and is not specific to this compound.
| Species | Typical Metabolic Activity (Relative) | Common Observations from Literature |
| Human | Variable | High activity of CYP3A4, CYP2D6. |
| Rat | High | Often higher overall metabolic rate than humans in vitro. Different CYP isoform profile. nih.gov |
| Mouse | High | High metabolic activity, often used in initial screening. frontiersin.org |
| Rabbit | High | Known to produce unique metabolites for some compounds. nih.gov |
| Dog | Moderate | Can have different UGT conjugation patterns compared to other species. |
| Monkey | Moderate | Generally considered more predictive of human metabolism than rodents for some pathways. nih.gov |
Advanced Analytical and Spectroscopic Characterization Methods for Research Applications
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of "Methyl 2-(1-methylpiperidin-3-yl)acetate". By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition, which is a critical step in verifying the identity of the synthesized compound.
In a typical Electron Ionization (EI) or Electrospray Ionization (ESI) HRMS experiment, the molecule undergoes ionization and fragmentation. The fragmentation pattern is a molecular fingerprint that provides significant structural information. For "this compound", key fragmentation pathways would be predicted to include:
α-Cleavage: The bond adjacent to the nitrogen atom is prone to cleavage, leading to the formation of a stable iminium ion. This would result in the loss of a radical from the piperidine (B6355638) ring.
Loss of the N-Methyl Group: Cleavage of the N-CH₃ bond is a common fragmentation pathway for N-methylated amines.
Fragmentation of the Ester Side Chain: The ester group can undergo various fragmentations, including the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl acetate (B1210297) moiety.
Table 1: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M-CH₃]⁺ | Ion resulting from loss of the N-methyl group | Cleavage of the N-CH₃ bond |
| [M-OCH₃]⁺ | Ion resulting from loss of the methoxy group | Cleavage of the O-CH₃ bond in the ester |
| [M-CH₂COOCH₃]⁺ | Piperidine ring fragment | Cleavage of the bond between the piperidine ring and the acetate side chain |
HRMS is also a powerful tool for the identification of potential metabolites in biological matrices. Common metabolic transformations for a compound like "this compound" include N-demethylation to form the corresponding secondary amine, and hydrolysis of the ester to the carboxylic acid. HRMS can detect these metabolites by identifying ions with the corresponding mass shifts from the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework of "this compound".
A standard ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.5 | 42 - 46 |
| Piperidine Ring Protons | 1.2 - 3.0 | 25 - 60 |
| CH₂ (acetate) | 2.3 - 2.7 | 35 - 45 |
| O-CH₃ (ester) | 3.6 - 3.8 | 50 - 55 |
| C=O (ester) | - | 170 - 175 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between atoms. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the piperidine ring and the acetate side chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a definitive assignment of the carbon spectrum based on the proton assignments. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. researchgate.netsdsu.edu For "this compound", key HMBC correlations would include those from the N-methyl protons to the carbons of the piperidine ring, and from the acetate methylene (B1212753) protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This is particularly useful for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of the acetate side chain with respect to the piperidine ring.
The piperidine ring in "this compound" can exist in different conformations, primarily the chair form. The orientation of the substituent at the 3-position can be either axial or equatorial. Advanced NMR studies can provide insight into this conformational dynamism.
By recording NMR spectra in different solvents of varying polarity, it is possible to observe shifts in the conformational equilibrium. Similarly, temperature-dependent NMR studies can be used to determine the energy barriers between different conformations. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for determining the purity of "this compound" and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds. For the analysis of "this compound", a reversed-phase HPLC method would likely be developed.
A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The method would be validated for research purposes by assessing parameters such as:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Accuracy: The closeness of the test results obtained by the method to the true value.
Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its polar nature, GC-MS can be an excellent tool for the analysis of more volatile metabolites.
For instance, if the compound undergoes metabolic N-demethylation and subsequent degradation, smaller, more volatile fragments could be produced. For the analysis of the parent compound by GC, derivatization to increase its volatility might be necessary. The mass spectrometer detector provides structural information on the separated components based on their fragmentation patterns, allowing for their identification.
X-ray Crystallography for Solid-State Structural Analysis of Key Derivatives
For piperidine-containing molecules, X-ray crystallography reveals critical conformational details of the six-membered ring, which typically adopts a chair, boat, or twist-boat conformation. researchgate.net The orientation of substituents on the piperidine ring (axial vs. equatorial) is also definitively established. researchgate.net While specific crystallographic data for this compound is not publicly available, analysis of related piperidine derivatives provides a clear indication of the type of structural insights gained.
For instance, a study on phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, a complex N-substituted piperidine derivative, demonstrated that the piperidine ring could adopt dual conformations, including chair and twisted boat forms, even within the same crystal structure. researchgate.net Such studies confirm the conformational flexibility inherent in these rings and precisely measure the orientation of various substituents. researchgate.net The analysis of substituted piperidines by X-ray diffraction shows that C-C bond lengths within the ring are typically in the range of 1.50 Å to 1.60 Å, and C-N bond lengths are around 1.46 Å to 1.47 Å. researchgate.net This level of detail is crucial for understanding structure-activity relationships and for computational modeling studies.
Table 1: Representative Crystallographic Data for a Substituted Piperidine Derivative Data presented is for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone as a representative example of a piperidine derivative. researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 8.2543(7) |
| b (Å) | 10.5543(8) |
| c (Å) | 12.6184(6) |
| α (°) | 77.901(7) |
| β (°) | 71.270(2) |
| γ (°) | 70.390(5) |
| Volume (ų) | 974.3(1) |
| Calculated Density (Mg/m³) | 1.212 |
Chiral Chromatography for Enantiomeric Excess Determination
This compound contains a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz In pharmaceutical and chemical research, it is often the case that one enantiomer is biologically active while the other is less active or may have different effects. mdpi.com Therefore, the ability to separate and quantify the enantiomers of a chiral compound is critically important. The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a routine and essential analysis. heraldopenaccess.usnih.gov
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most common and reliable method for this purpose. heraldopenaccess.usuma.es This technique relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. gcms.cz
The selection of the appropriate CSP and mobile phase is key to achieving successful separation. For piperidine derivatives and related amines or esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Mobile phases typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net In one study concerning the asymmetric synthesis of a related N-protected 3-methylpiperidin-2-one, diastereomers were successfully separated using a chiral HPLC column with a mobile phase of n-hexane and isopropanol. researchgate.net The ratio of the peak areas in the resulting chromatogram allows for the direct calculation of the enantiomeric excess of the mixture.
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess (ee) Determination Data is a representative example based on typical separation conditions for chiral piperidine-related compounds. researchgate.netacs.org
| Parameter | Description |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Chiral Stationary Phase (e.g., Chiralcel® OJ-3 or similar) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
| Enantiomeric Excess (ee) Calculation | ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |
Computational and Chemoinformatics Approaches in the Research of Methyl 2 1 Methylpiperidin 3 Yl Acetate
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com In the context of Methyl 2-(1-methylpiperidin-3-yl)acetate, docking simulations can be employed to identify potential biological targets and to understand the molecular basis of its binding affinity. Given the prevalence of the piperidine (B6355638) scaffold in centrally acting agents, a range of receptors and enzymes can be considered as hypothetical targets. clinmedkaz.orgencyclopedia.pubjournalagent.com
Potential biological targets for piperidine derivatives include, but are not limited to, opioid receptors (μ, δ, κ), sigma receptors (σ1, σ2), dopamine (B1211576) receptors (D2-like), serotonin (B10506) receptors (5-HT), and muscarinic acetylcholine (B1216132) receptors (M1-M5). clinmedkaz.orgnih.govnih.gov Docking studies would involve preparing the three-dimensional structure of this compound and docking it into the binding sites of these target proteins. The simulations would yield a series of possible binding poses, each associated with a scoring function that estimates the binding affinity.
The results of such simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target's binding pocket. For instance, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the methyl groups could engage in hydrophobic interactions.
| Hypothetical Biological Target | PDB ID of Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Mu-opioid Receptor | 4DKL | -8.5 | Asp147, Tyr326, His297 |
| Sigma-1 Receptor | 5HK1 | -9.2 | Glu172, Tyr103, Trp164 |
| Dopamine D2 Receptor | 6CM4 | -7.9 | Asp114, Ser193, Phe389 |
| 5-HT1A Receptor | 7E2Y | -8.1 | Asp116, Tyr390, Phe361 |
| M1 Muscarinic Receptor | 5CXV | -7.5 | Tyr106, Asn382, Trp400 |
Molecular Dynamics Simulations for Ligand-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the ligand and protein.
For a promising docked pose of this compound with a potential target, an MD simulation would be initiated. The system, including the protein-ligand complex, solvent molecules, and ions, is subjected to a physics-based force field, and the trajectories of all atoms are calculated over a period of nanoseconds.
Analysis of the MD trajectory can reveal important information about the stability of the complex. Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate if the system has reached equilibrium and if the ligand remains stably bound. Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone.
| Simulation Parameter | Description | Hypothetical Finding for this compound-Sigma-1 Receptor Complex |
| Simulation Time | Total duration of the molecular dynamics simulation. | 100 nanoseconds |
| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions over time, relative to the initial docked pose. | Stable trajectory with an average RMSD of 1.5 Å, indicating the ligand remains in the binding pocket. |
| RMSF of Binding Site Residues | Root Mean Square Fluctuation of the Cα atoms of the amino acid residues in the binding site. | Low fluctuations for key interacting residues (e.g., Glu172, Tyr103), suggesting a stable interaction. |
| Hydrogen Bond Analysis | The number and duration of hydrogen bonds formed between the ligand and the target protein. | Persistent hydrogen bond observed between the ester carbonyl oxygen and a key residue in the binding site. |
In Silico ADME Prediction (excluding clinical relevance)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical to its potential as a therapeutic agent. In silico ADME prediction tools utilize quantitative structure-property relationship (QSPR) models to estimate these properties based on the molecular structure of the compound. nih.govnih.gov These predictions are valuable in the early stages of research to identify potential liabilities and to guide the design of molecules with more favorable ADME profiles. springernature.comresearchgate.net
For this compound, a variety of ADME parameters can be computationally predicted. These include physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility. Pharmacokinetic properties like Caco-2 cell permeability (as a model for intestinal absorption) and blood-brain barrier (BBB) penetration can also be estimated. youtube.com
| ADME Property | Predicted Value (Hypothetical) | Interpretation |
| Molecular Weight | 171.24 g/mol | Compliant with Lipinski's rule of five (<500) |
| logP (o/w) | 1.2 | Indicates moderate lipophilicity, favorable for both solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Suggests good potential for oral absorption and BBB penetration. |
| Aqueous Solubility | High | Expected to be readily soluble in aqueous media. |
| Caco-2 Permeability | High | Predicted to have good intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the blood-brain barrier. |
Machine Learning and Artificial Intelligence Applications in Compound Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid exploration of vast chemical spaces and the generation of novel molecular structures with desired properties. nih.gov For this compound, ML models could be employed to design and prioritize new analogs with potentially improved activity or a more desirable ADME profile.
Quantitative Structure-Activity Relationship (QSAR) models can be developed using a dataset of piperidine derivatives with known biological activities against a specific target. These models can then be used to predict the activity of newly designed analogs of this compound before they are synthesized.
Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known drug-like molecules. These models can then generate novel molecular structures, including new piperidine derivatives, that are predicted to be active against a target of interest and possess favorable physicochemical properties.
| Machine Learning Application | Description | Potential Use for this compound Research |
| QSAR Modeling | Develops mathematical models that relate the chemical structure of a compound to its biological activity. | Predict the binding affinity of new analogs of this compound to a specific receptor. |
| Generative Adversarial Networks (GANs) | A class of AI algorithms used for generative modeling. | Generate novel piperidine-based structures with predicted high affinity for a target and good ADME properties. |
| Random Forest Classification | An ensemble learning method for classification and regression. | Classify newly designed compounds as likely active or inactive against a panel of biological targets. |
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. semanticscholar.orgwikipedia.orgacs.orgnih.gov This approach can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.gov
In the context of this compound, if a high-resolution crystal structure of a potential biological target is available, SBVS (e.g., molecular docking) can be used to screen vast compound libraries for molecules that fit into the target's binding site.
Alternatively, if the biological target is unknown but this compound has a known biological activity, LBVS can be employed. In this approach, the structure of our compound serves as a template to search for other molecules with similar 2D or 3D features, based on the principle that structurally similar molecules are likely to have similar biological activities.
| Virtual Screening Method | Principle | Application for this compound |
| Structure-Based Virtual Screening (SBVS) | Docks a library of compounds into the 3D structure of a biological target. | Screen a commercial database of millions of compounds against the binding site of the sigma-1 receptor to find new potential ligands. |
| Ligand-Based Virtual Screening (LBVS) - 2D Similarity | Searches for molecules with similar 2D fingerprints (substructure keys) to a known active compound. | Use the 2D structure of this compound as a query to find structurally related compounds in a large chemical database. |
| Ligand-Based Virtual Screening (LBVS) - 3D Shape Similarity | Searches for molecules that have a similar 3D shape and electrostatic potential to a known active compound. | Identify molecules that mimic the 3D conformation of this compound, which may bind to the same unknown target. |
Cheminformatics Tools for Chemical Space Exploration
Cheminformatics provides the tools and techniques to organize, analyze, and visualize chemical information, enabling the exploration of the chemical space around a compound of interest. researchgate.netunibe.chneovarsity.org For this compound, these tools can be used to understand its relationship to other known compounds, to design libraries of derivatives for synthesis and testing, and to ensure the diversity and novelty of newly designed molecules.
Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, can be calculated for a library of piperidine derivatives. These descriptors can then be used in dimensionality reduction techniques, such as Principal Component Analysis (PCA), to visualize the chemical space occupied by the library. This can help in identifying regions of the chemical space that are underexplored and may contain novel active compounds. Scaffold-based analysis can also be used to enumerate and analyze different piperidine-containing core structures. mdpi.comresearchgate.netnih.gov
| Cheminformatics Tool/Technique | Description | Application to a Library of this compound Analogs |
| Molecular Descriptor Calculation | Generates a set of numerical values that characterize the properties of a molecule. | Calculate properties like molecular weight, logP, number of rotatable bonds, and hydrogen bond donors/acceptors for each analog. |
| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. | Visualize the chemical space of the analog library in 2D or 3D to assess its diversity and compare it to known drugs. |
| Scaffold Tree Analysis | Deconstructs molecules into their constituent ring systems and linkers to create a hierarchical representation of chemical structures. | Identify the most common piperidine scaffolds within the library and explore opportunities for scaffold hopping to discover novel chemotypes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
